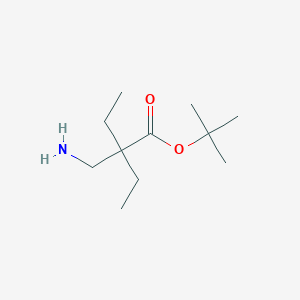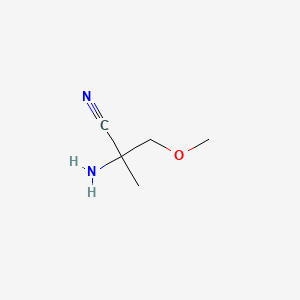
3-Amino-1-(2-fluorophényl)pyrrolidin-2-one
Vue d'ensemble
Description
3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H11FN2O and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Découverte et développement de médicaments
Le squelette pyrrolidine, qui fait partie du composé « 3-Amino-1-(2-fluorophényl)pyrrolidin-2-one », est une structure polyvalente dans la découverte de médicaments. Il a été utilisé pour concevoir des molécules ayant une activité puissante envers des cibles spécifiques, telles que le récepteur orphelin apparenté à l'acide rétinoïque gamma-t (RORγt), tout en minimisant l'activité indésirable contre d'autres récepteurs comme le récepteur X du pregnane (PXR) .
Bloqueurs acides compétitifs au potassium (P-CAB)
Les dérivés du pyrrole, qui partagent une structure similaire à celle du composé en question, ont été synthétisés dans le but de développer de nouveaux P-CAB puissants. Ces composés sont conçus pour avoir une faible valeur de log D et une efficacité élevée de la lipophilie du ligand (LLE), indiquant leur potentiel pour une activité efficace de blocage de l'acide .
Activité antitumorale
Les composés ayant une structure pyrrolidinone ont été évalués pour leur activité antitumorale. Bien que le composé spécifique « this compound » ne soit pas mentionné, sa similitude structurelle suggère des applications potentielles dans la recherche sur le cancer .
Applications biologiques et cliniques
Les dérivés de l'indole, qui sont structurellement liés aux pyrrolidinones, ont des applications biologiques et cliniques diverses, y compris des activités pharmacologiques. Cela indique que « this compound » peut également avoir diverses implications biologiques .
Effets pharmaceutiques
La classe plus large des pyrrolones et des pyrrolidinones a été examinée pour sa chimie et ses effets pharmaceutiques. Cela suggère que « this compound » pourrait être intéressant pour de futures études pharmaceutiques .
Synthèse de nouveaux dérivés
La recherche sur la synthèse de nouveaux dérivés de composés ayant des structures similaires, telles que les dérivés du 1,2,4-triazole, indique que « this compound » pourrait être un candidat pour le développement de nouvelles entités chimiques ayant des activités biologiques potentielles .
Propriétés
IUPAC Name |
3-amino-1-(2-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-7-3-1-2-4-9(7)13-6-5-8(12)10(13)14/h1-4,8H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJOBELTJRWSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247157-86-3 | |
| Record name | 3-amino-1-(2-fluorophenyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-1-{4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1527865.png)
![5-Bromo-6-chlorobenzo[d][1,3]dioxole](/img/structure/B1527866.png)
![3-[(4-Bromophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1527868.png)


![4-[4-(Aminomethyl)phenyl]piperazin-2-one hydrochloride](/img/structure/B1527871.png)





![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-2-methylpropyl]carbamate](/img/structure/B1527881.png)
